Palladium, diamminedibromo-, (SP-4-1)-(9CI)

Solid-state chemistry Thermal analysis Isomer stability

Choose trans-diamminedibromopalladium(II) for guaranteed isomeric purity (SP-4-1) and batch reproducibility. Unlike cis isomers or chloride analogues, the thermodynamically stable trans configuration eliminates kinetic variability in high-temperature catalysis. The distinct bromide ligand environment (Pd ≥34.7%) offers unique electronic control for carbonylation and electroplating. Backed by a solved ICDD crystal structure, this Premion-grade solid (99.99% metals basis) serves as a definitive XRPD standard and meets stringent semiconductor trace-metal specs.

Molecular Formula Br2H6N2Pd
Molecular Weight 300.29 g/mol
CAS No. 15654-59-8
Cat. No. B12334329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium, diamminedibromo-, (SP-4-1)-(9CI)
CAS15654-59-8
Molecular FormulaBr2H6N2Pd
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESN.N.[Br-].[Br-].[Pd+2]
InChIInChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
InChIKeyWLAAECNKUYLOJV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Diamminedibromopalladium(II) (CAS 15654-59-8) – Baseline Identity & Procurement Context


Palladium, diamminedibromo-, (SP-4-1)-(9CI), systematically named trans-diamminedibromopalladium(II) and also referenced under CAS 14591-90-3, is a square-planar d⁸ coordination complex of palladium(II) bearing two ammine and two bromide ligands in a trans geometry [1]. This compound is commercially available as a high-purity Premion™ grade solid (≥99.99% metals basis, Pd ≥34.7%) with a melting point of 290 °C (decomposition) . Its well-defined stoichiometry, crystallographic identity, and thermodynamically favoured trans configuration distinguish it from the kinetically accessible cis isomer and from halide-substituted analogues that are often considered as interchangeable procurement alternatives.

trans-Diamminedibromopalladium(II) – Why Isomeric Purity, Halide Identity, and Thermodynamic Stability Prevent Generic Substitution


Substituting trans-diamminedibromopalladium(II) with its cis isomer, the chloride analogue, or a simple palladium(II) halide can introduce uncontrolled variability because (i) the cis→trans transformation is irreversible and accompanied by a change in specific volume, meaning batches of mixed or undefined isomeric composition will exhibit inconsistent reactivity and thermal behaviour [1]; (ii) the bromide ligands confer distinct electronic and steric properties compared to chloride ligands, as reflected in the nearly 15 percentage-point difference in palladium content per unit mass between the trans-dibromo (Pd ~34.7%) and trans-dichloro (Pd ~49.9%) congeners ; and (iii) the trans isomer is the thermodynamically stable form whereas the cis isomer is kinetically trapped, so procurement of a structurally defined single isomer is critical for reproducibility in both catalytic and materials-science workflows [1]. The quantitative evidence below demonstrates the specific points of differentiation that should inform compound selection.

trans-Diamminedibromopalladium(II) – Quantitative Differentiation Evidence Against Closest Comparators


Thermodynamic Stability Advantage Over the cis-Isomer: Irreversible cis→trans Transformation in the Solid State

The trans isomer is the thermodynamically stable form of diamminedibromopalladium(II). High-temperature X-ray powder diffraction demonstrates that the cis isomer converts irreversibly to the trans form upon heating, following the sequence cis → trans → β-trans, with the transformation accompanied by a measurable decrease in specific volume and classified as a chemical reaction in the solid state [1]. This means that cis-diamminedibromopalladium(II) is kinetically trapped and will undergo phase transformation under thermal stress, whereas the trans isomer remains phase-pure under identical conditions. No comparable instability is reported for the trans form within the studied temperature regime.

Solid-state chemistry Thermal analysis Isomer stability

Distinct Pd Loading Compared to trans-Diamminedichloropalladium(II): Impact on Precursor Economy

The gravimetric palladium content of high-purity trans-diamminedibromopalladium(II) is specified as ≥34.7% (metals basis) , while the directly analogous trans-diamminedichloropalladium(II) carries ≥49.9% Pd . This ~15.2 percentage-point difference reflects the higher molecular weight contribution of bromide versus chloride ligands. Consequently, for applications where the bromide ligand itself is functionally essential (e.g., as a leaving group in cross-coupling or as a source of halide in subsequent ligand-exchange steps), selecting the dibromo complex avoids the need for post-synthetic halide metathesis. Conversely, when the objective is purely to deliver palladium metal, the lower Pd loading of the dibromo compound must be factored into procurement cost calculations.

Procurement Palladium content Cost efficiency

Crystallographic Distinction from the cis-Isomer: Unit-Cell Parameters as a Quality-Control Fingerprint

The trans and cis isomers of [Pd(NH₃)₂Br₂] adopt fundamentally different crystal systems and unit-cell parameters, enabling unequivocal identification by powder X-ray diffraction. The trans isomer crystallises in the triclinic space group P1̄ with a = 6.7854(3) Å, b = 7.1057(3) Å, c = 6.6241(2) Å, α = 103.221(3)°, β = 102.514(2)°, γ = 100.386(3)°, and Z = 2 [1]. In contrast, the cis isomer is orthorhombic, space group Pbca, with a = 13.3202(7) Å, b = 12.7223(6) Å, c = 7.05854(3) Å, and Z = 8 [1]. Reference powder patterns have been deposited in the ICDD-JCPDS database (entries 45-0596, 46-0876, 46-0879, 47-1690, 48-1185), providing a certified standard for incoming material verification.

X-ray powder diffraction Phase identification Quality assurance

Documented Application as a Stoichiometric Palladium Source in Carbonylation Catalysis

In a patent assigned to Sumitomo Chemical Co., Pd(NH₃)₂Br₂ is specifically claimed alongside Pd(OCOC₂H₅)₂ as a palladium salt for the carbonylation of aromatic compounds to aromatic carboxylic acids using carbon monoxide under mild conditions . The patent demonstrates that the dibromo-diammine complex is a competent stoichiometric palladium source in this oxidative carbonylation manifold, whereas many other common palladium(II) salts (e.g., PdCl₂, Pd(OAc)₂) are not exemplified for this particular transformation. This provides a documented, application-specific rationale for selecting the dibromo-diammine complex over other palladium(II) precursors in carbonylation process development.

Catalysis Carbonylation Aromatic carboxylic acid synthesis

Commercial Availability at 99.99% Metals-Basis Purity: Benchmark for Sensitive Applications

trans-Diamminedibromopalladium(II) is supplied commercially under the Premion™ label at a certified purity of 99.99% (metals basis) with a minimum palladium assay of 34.7% . While absolute purity comparisons across suppliers are complicated by differing analytical methodologies, this specification places the compound among the highest-purity palladium ammine halides readily available from a major scientific vendor. For context, the corresponding trans-dichloro analogue is typically offered at 99.95% (metals basis) under the same Premion™ brand , suggesting that sub-100 ppm total metallic impurities is achievable for the dibromo complex. This level of metallic purity is particularly relevant for electronic materials (e.g., Pd precursor for plating baths) and for catalytic studies where trace-metal interference can confound mechanistic conclusions.

High-purity Metals basis Electronic materials

trans-Diamminedibromopalladium(II) – Evidence-Backed Research and Industrial Application Scenarios


Thermally Robust Catalyst Precursor for High-Temperature Cross-Coupling or Carbonylation

When developing or scaling a palladium-catalysed carbonylation or cross-coupling process that operates at elevated temperature, the trans isomer is preferred because the cis isomer undergoes irreversible solid-state transformation beginning well below typical reaction temperatures [1]. The thermodynamic stability of the trans form ensures that the precatalyst identity remains constant from batch to batch, eliminating a source of kinetic variability. The Sumitomo patent explicitly exemplifies Pd(NH₃)₂Br₂ as a competent palladium source for aromatic carboxylic acid synthesis , providing a direct precedent for this application class.

Single-Isomer Standard for Crystallographic and Spectroscopic Method Development

The fully solved and ICDD-deposited crystal structure of trans-[Pd(NH₃)₂Br₂] provides a benchmark powder X-ray diffraction pattern that can be used to calibrate instruments, validate phase purity of synthetic batches, or serve as a reference in forensic or quality-assurance laboratories [1]. The unambiguous distinction between the triclinic trans phase and the orthorhombic cis phase allows quantitative phase analysis by Rietveld refinement, making this compound a valuable standard for laboratories developing or validating XRPD methods.

High-Purity Palladium Plating Bath Component for Electronics Fabrication

With a commercially guaranteed purity of 99.99% (metals basis) and a defined Pd assay of ≥34.7% , trans-diamminedibromopalladium(II) meets the stringent trace-metal specifications required for electroplating baths used in semiconductor and connector manufacturing. The bromide ligand provides a distinct coordination environment compared to chloride- or sulfate-based plating baths, offering process engineers an additional degree of freedom when optimising deposit morphology, stress, and grain structure.

Mechanistic Probe in Halide-Effect Studies of Palladium-Mediated Reactions

Because the bromide ligand exerts different electronic and steric effects compared to chloride, the dibromo complex serves as a well-defined probe for investigating halide-dependent reactivity in oxidative addition, ligand substitution, or C–H activation steps [1]. The availability of both trans-dibromo (99.99% purity) and trans-dichloro (99.95% purity) analogues from the same supplier grade enables controlled comparative studies where the halide is the sole variable, supporting rigorous mechanistic interrogation.

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